molecular formula C8H6FN3 B1443367 2-fluoro-6-(1H-imidazol-1-yl)pyridine CAS No. 1250924-92-5

2-fluoro-6-(1H-imidazol-1-yl)pyridine

Cat. No. B1443367
CAS RN: 1250924-92-5
M. Wt: 163.15 g/mol
InChI Key: YOUCELIDCKBNDN-UHFFFAOYSA-N
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Description

2-fluoro-6-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . In a specific synthesis process, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature .


Molecular Structure Analysis

The molecular formula of 2-fluoro-6-(1H-imidazol-1-yl)pyridine is C8H6FN3, and it has a molecular weight of 163.15 . The InChI code is 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .


Physical And Chemical Properties Analysis

2-fluoro-6-(1H-imidazol-1-yl)pyridine is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Drug Synthesis

2-fluoro-6-(1H-imidazol-1-yl)pyridine: is a compound that plays a crucial role in the synthesis of pharmaceutical drugs. Its imidazole ring is a core structure in many therapeutic agents due to its resemblance to the fundamental building blocks of biological molecules . This compound can be used to develop drugs with antibacterial, antifungal, and antiviral properties, leveraging the imidazole’s ability to interact with various biological targets.

Development of Anticancer Agents

The imidazole moiety is significant in the design of anticancer drugs2-fluoro-6-(1H-imidazol-1-yl)pyridine can serve as a precursor in the synthesis of compounds that target specific pathways involved in cancer cell proliferation . Its structural features allow for the creation of molecules that can selectively bind to cancerous cells, potentially leading to the development of more effective chemotherapy agents.

Agricultural Chemicals

In agriculture, this compound can be utilized to create pesticides and fungicides. The imidazole ring’s biological activity makes it an excellent candidate for controlling plant diseases and pests . By modifying the chemical structure, researchers can develop new products that are more environmentally friendly and target-specific.

Material Science

2-fluoro-6-(1H-imidazol-1-yl)pyridine: can be used in material science for the development of novel materials with unique properties. Its molecular structure can contribute to the synthesis of organic compounds that form the basis of advanced materials, such as conductive polymers or photovoltaic cells .

Catalysis

The compound’s structure is conducive to catalytic applications. It can act as a ligand in transition metal complexes, which are used as catalysts in various chemical reactions . These catalysts can enhance reaction rates, selectivity, and efficiency in industrial processes.

Sensitizers for Cancer Radiotherapy

Imidazole-containing compounds, like 2-fluoro-6-(1H-imidazol-1-yl)pyridine , have potential applications as sensitizers in cancer radiotherapy . They can increase the effectiveness of radiation treatment by making cancer cells more susceptible to radiation damage.

Computational Drug Design

This compound is also valuable in computational drug design. Its structure can be used to model interactions with biological targets, aiding in the prediction of binding affinities and pharmacological properties . This accelerates the drug discovery process by identifying promising candidates for further development.

Biochemical Research

Lastly, 2-fluoro-6-(1H-imidazol-1-yl)pyridine is used in biochemical research to study enzyme mechanisms and substrate specificity . It can act as an analog or inhibitor in enzymatic reactions, helping to elucidate the roles of various enzymes in metabolic pathways.

Mechanism of Action

While the specific mechanism of action for 2-fluoro-6-(1H-imidazol-1-yl)pyridine is not explicitly stated in the literature, imidazole compounds are known to inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

properties

IUPAC Name

2-fluoro-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUCELIDCKBNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-(1H-imidazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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